molecular formula C17H13N3O3S2 B2590538 N-(4-(furan-3-yl)benzyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034557-18-9

N-(4-(furan-3-yl)benzyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

Cat. No.: B2590538
CAS No.: 2034557-18-9
M. Wt: 371.43
InChI Key: IPBQZOIVMYUFDD-UHFFFAOYSA-N
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Description

N-(4-(furan-3-yl)benzyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a complex organic compound that features a unique combination of a furan ring, a benzyl group, and a benzo[c][1,2,5]thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(furan-3-yl)benzyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the benzo[c][1,2,5]thiadiazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The furan-3-ylbenzyl group is then introduced via a nucleophilic substitution reaction, where the benzyl halide reacts with the thiadiazole core in the presence of a base such as potassium carbonate. Finally, the sulfonamide group is added through a sulfonation reaction using reagents like chlorosulfonic acid or sulfur trioxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure precise control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(furan-3-yl)benzyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The nitro groups on the thiadiazole ring can be reduced to amines.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophiles like bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furanones or hydroxylated derivatives.

    Reduction: Amino-thiadiazole derivatives.

    Substitution: Halogenated or alkylated benzyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-(furan-3-yl)benzyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and other non-covalent interactions with these targets, potentially inhibiting their activity or altering their function. The furan ring and thiadiazole moiety are particularly important for these interactions, as they can participate in π-π stacking and other aromatic interactions.

Comparison with Similar Compounds

Similar Compounds

    Benzo[c][1,2,5]thiadiazole: A core structure shared with the compound, known for its use in organic electronics and as a building block in medicinal chemistry.

    Furan-3-ylbenzyl derivatives: Compounds with similar furan and benzyl groups, often studied for their biological activity.

    Sulfonamide derivatives: A broad class of compounds with diverse applications in medicine and industry.

Uniqueness

N-(4-(furan-3-yl)benzyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the furan ring, benzyl group, and thiadiazole moiety in a single molecule allows for a wide range of interactions and reactivity, making it a versatile compound for various applications .

Properties

IUPAC Name

N-[[4-(furan-3-yl)phenyl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S2/c21-25(22,16-3-1-2-15-17(16)20-24-19-15)18-10-12-4-6-13(7-5-12)14-8-9-23-11-14/h1-9,11,18H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBQZOIVMYUFDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC3=CC=C(C=C3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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